4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
This compound is a piperazine-sulfonamide derivative featuring a benzoyl linker and a 4,6-dimethylpyrimidin-2-ylamino substituent. Its structure combines a sulfonamide group (known for hydrogen-bonding interactions) with a dimethylpyrimidine moiety, which is common in medicinal chemistry for targeting enzymes or receptors.
Properties
Molecular Formula |
C19H26N6O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H26N6O3S/c1-14-12-15(2)21-19(20-14)22-17-7-5-6-16(13-17)18(26)24-8-10-25(11-9-24)29(27,28)23(3)4/h5-7,12-13H,8-11H2,1-4H3,(H,20,21,22) |
InChI Key |
PFRLLACMUKCUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The reaction conditions often include the use of solvents like toluene and catalysts such as ammonium thiocyanate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Explored for its anticancer, antihypertensive, and antiviral properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Challenges : The target compound’s benzoyl-piperazine linker requires precise coupling conditions (e.g., HATU/DMF), similar to , but yield optimization data are lacking.
- Biological Data : While analogs target Hsp90, ALDH1A1, and mitochondrial pathways , the target compound’s specific activity remains uncharacterized.
- Crystallography : Co-crystal studies (as in sulfamethazine ) could elucidate its binding modes compared to analogs.
Biological Activity
The compound 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent coupling reactions to attach the benzoyl and piperazine moieties. The general reaction scheme can be summarized as follows:
- Formation of 4,6-Dimethylpyrimidine : Starting from appropriate precursors, 4,6-dimethylpyrimidine is synthesized.
- Coupling with Benzoyl Group : The amino group on the pyrimidine is reacted with a benzoyl chloride to form the intermediate.
- Piperazine Sulfonamide Formation : The final step involves the reaction of the intermediate with N,N-dimethylpiperazine and a sulfonyl chloride to yield the target compound.
Anticancer Properties
Research indicates that compounds containing pyrimidine and sulfonamide moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study by Zhan et al. (2009) demonstrated that a related sulfonamide compound exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis.
- Research Findings : In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported effective inhibition against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific enzymes involved in metabolic pathways.
- Mechanism of Action : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting dihydropteroate synthase, these compounds disrupt folate synthesis in bacteria .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | Zhan et al. (2009) |
| Antibacterial | Staphylococcus aureus | 8 | Study on sulfonamide derivatives |
| Antibacterial | Escherichia coli | 12 | Study on sulfonamide derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
